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molecular formula C11H17NO2 B8389328 2,4-Dimethyl-3-carboxyethyl-5-ethyl pyrrole

2,4-Dimethyl-3-carboxyethyl-5-ethyl pyrrole

Cat. No. B8389328
M. Wt: 195.26 g/mol
InChI Key: KXGZDWXAUDNDPS-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

2-Carbethoxy-3-carbethoxyethyl-4-methyl-5-ethyl pyrrole was reductively alkylated with paraformaldehyde to yield 2,4-dimethyl-3-carboxyethyl-5-ethyl pyrrole. ##STR113##
Name
2-Carbethoxy-3-carbethoxyethyl-4-methyl-5-ethyl pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[NH:7][C:8]([CH2:19][CH3:20])=[C:9]([CH3:18])[C:10]=1[CH2:11][CH2:12][C:13]([O:15]CC)=[O:14])(OCC)=O.C=O>>[CH3:1][C:6]1[NH:7][C:8]([CH2:19][CH3:20])=[C:9]([CH3:18])[C:10]=1[CH2:11][CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
2-Carbethoxy-3-carbethoxyethyl-4-methyl-5-ethyl pyrrole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C=1NC(=C(C1CCC(=O)OCC)C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C1CCC(=O)O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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